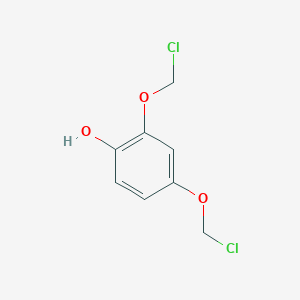
2-Methoxy-6-(methoxymethyl)cyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-6-(methoxymethyl)cyclohexa-2,5-diene-1,4-dione is a chemical compound with a unique structure characterized by a cyclohexadiene ring substituted with methoxy and methoxymethyl groups. This compound is part of the benzoquinone family, known for their diverse biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(methoxymethyl)cyclohexa-2,5-diene-1,4-dione can be achieved through several methods. One common approach involves the oxidation of 2,6-dimethoxyphenol using an oxidizing agent such as potassium permanganate or hydrogen peroxide under acidic conditions . Another method includes the use of 2,6-dimethoxybenzaldehyde as a starting material, which undergoes a series of reactions including methylation and cyclization to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
化学反応の分析
Types of Reactions
2-Methoxy-6-(methoxymethyl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and methoxymethyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Formation of more oxidized quinones.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted quinones with various functional groups.
科学的研究の応用
2-Methoxy-6-(methoxymethyl)cyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antiproliferative and cytotoxic activities against cancer cell lines.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Methoxy-6-(methoxymethyl)cyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components. It can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating caspases . The compound also modulates signaling pathways such as the Toll-like receptor 4 (TLR4) pathway, which plays a role in reducing inflammation and improving insulin sensitivity .
類似化合物との比較
Similar Compounds
2-Methoxy-6-methylcyclohexa-2,5-diene-1,4-dione: Similar structure but with a methyl group instead of a methoxymethyl group.
2,6-Di-tert-butylcyclohexa-2,5-diene-1,4-dione: Contains tert-butyl groups instead of methoxy and methoxymethyl groups.
2-Phenylcyclohexa-2,5-diene-1,4-dione: Substituted with a phenyl group.
Uniqueness
2-Methoxy-6-(methoxymethyl)cyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxymethyl group enhances its solubility and reactivity compared to similar compounds .
特性
CAS番号 |
104199-06-6 |
|---|---|
分子式 |
C9H10O4 |
分子量 |
182.17 g/mol |
IUPAC名 |
2-methoxy-6-(methoxymethyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C9H10O4/c1-12-5-6-3-7(10)4-8(13-2)9(6)11/h3-4H,5H2,1-2H3 |
InChIキー |
SOQPAAHSKAWHBQ-UHFFFAOYSA-N |
正規SMILES |
COCC1=CC(=O)C=C(C1=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


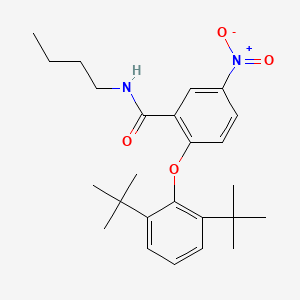
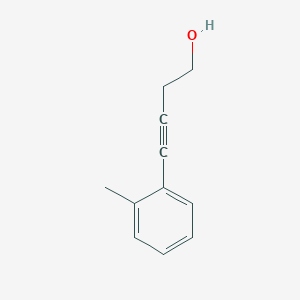
![(E)-1-[2-(Benzylsulfanyl)phenyl]-2-phenyldiazene](/img/structure/B14340670.png)
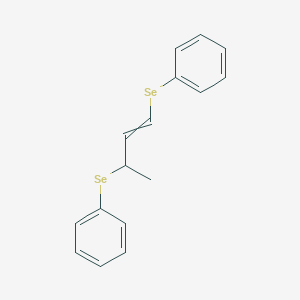
![5-(Propan-2-yl)-6-[(propan-2-yl)oxy]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14340674.png)
![2-[2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-nitrophenoxy]acetic acid](/img/structure/B14340677.png)
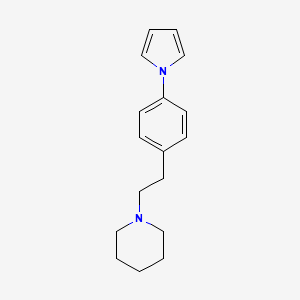
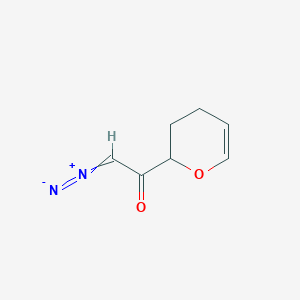
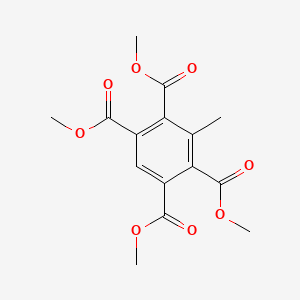
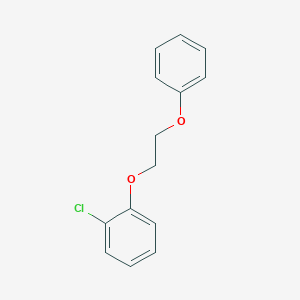
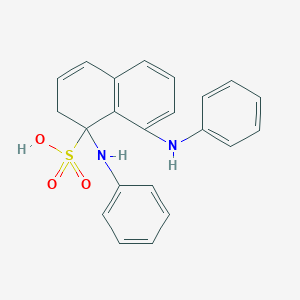
![Methanone, (3,5-dichloro-4-methoxyphenyl)[2-(trifluoromethyl)phenyl]-](/img/structure/B14340734.png)

